Carbamazepine 10,11-epoxide-C13,d2
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Overview
Description
Carbamazepine 10,11-epoxide-C13,d2 is a deuterium-labeled and carbon-13-labeled derivative of Carbamazepine 10,11-epoxide. This compound is an active metabolite of carbamazepine, which is widely used as an anticonvulsant and mood-stabilizing drug. The labeling with deuterium and carbon-13 makes it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine 10,11-epoxide-C13,d2 involves the deuteration and carbon-13 labeling of Carbamazepine 10,11-epoxide. The process typically starts with the synthesis of Carbamazepine 10,11-epoxide, which is achieved through the oxidation of carbamazepine using oxidizing agents such as peracids or peroxides. The labeled compound is then prepared by incorporating deuterium and carbon-13 into the molecular structure through isotopic exchange reactions or by using labeled precursors .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the desired isotopic labeling and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamazepine 10,11-epoxide-C13,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can be reduced back to carbamazepine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions
Major Products Formed
Oxidation: Further oxidized metabolites.
Reduction: Carbamazepine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Carbamazepine 10,11-epoxide-C13,d2 is extensively used in scientific research due to its labeled isotopes. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of carbamazepine.
Drug Metabolism: Helps in understanding the metabolic pathways and the formation of metabolites.
Biological Studies: Used in studies involving enzyme interactions and protein binding.
Industrial Applications: Employed in the development and testing of new pharmaceuticals
Mechanism of Action
Carbamazepine 10,11-epoxide-C13,d2 exerts its effects through its active metabolite, carbamazepine-10,11-epoxide. The compound primarily acts on voltage-gated sodium channels in the brain, stabilizing hyperexcited nerve membranes and inhibiting repetitive neuronal firing. This action helps in controlling seizures and stabilizing mood in patients with bipolar disorder .
Comparison with Similar Compounds
Carbamazepine 10,11-epoxide-C13,d2 is unique due to its isotopic labeling, which makes it particularly useful for research purposes. Similar compounds include:
Carbamazepine: The parent compound with anticonvulsant properties.
Carbamazepine 10,11-epoxide: The non-labeled active metabolite.
Oxcarbazepine: A structurally related anticonvulsant with a similar mechanism of action
These compounds share similar pharmacological properties but differ in their specific applications and metabolic pathways.
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13D,14D,15+1 |
InChI Key |
ZRWWEEVEIOGMMT-IVCIDQITSA-N |
Isomeric SMILES |
[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])[13C](=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Origin of Product |
United States |
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